Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)-

Description

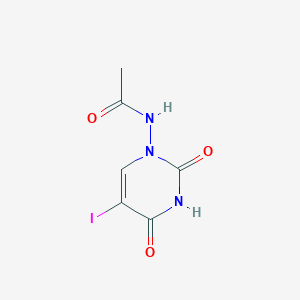

N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring, along with two oxo groups at the 2 and 4 positions, and an acetamide group attached to the nitrogen atom at the 1-position

Properties

CAS No. |

138481-93-3 |

|---|---|

Molecular Formula |

C6H6IN3O3 |

Molecular Weight |

295.03 g/mol |

IUPAC Name |

N-(5-iodo-2,4-dioxopyrimidin-1-yl)acetamide |

InChI |

InChI=1S/C6H6IN3O3/c1-3(11)9-10-2-4(7)5(12)8-6(10)13/h2H,1H3,(H,9,11)(H,8,12,13) |

InChI Key |

BMDSYJKPHMMXTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN1C=C(C(=O)NC1=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide typically involves the iodination of a pyrimidine precursor followed by the introduction of the acetamide group. One common synthetic route is as follows:

Iodination of Pyrimidine Precursor: The starting material, a pyrimidine derivative, is treated with an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). This step introduces the iodine atom at the 5-position of the pyrimidine ring.

Formation of Acetamide Group: The iodinated pyrimidine intermediate is then reacted with acetic anhydride (CH3CO)2O or acetyl chloride (CH3COCl) in the presence of a base such as pyridine or triethylamine. This step results in the formation of the acetamide group at the nitrogen atom of the pyrimidine ring.

Industrial Production Methods

Industrial production of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The oxo groups at the 2 and 4 positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form higher oxidation state derivatives, such as sulfoxides or sulfones, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide, potassium carbonate).

Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Oxidation Reactions: Oxidizing agents (m-chloroperbenzoic acid, hydrogen peroxide), solvents (acetonitrile, dichloromethane).

Major Products Formed

Substitution Reactions: Substituted pyrimidine derivatives with various functional groups replacing the iodine atom.

Reduction Reactions: Reduced pyrimidine derivatives with hydroxyl groups at the 2 and 4 positions.

Oxidation Reactions: Oxidized pyrimidine derivatives with sulfoxide or sulfone groups.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has shown that derivatives of pyrimidine compounds exhibit anticancer properties. Acetamide derivatives have been synthesized and evaluated for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study indicated that compounds with similar structures demonstrated promising cytotoxic effects against several cancer cell lines .

2. Antimicrobial Properties

Acetamide derivatives have been investigated for their antimicrobial activity. The presence of the pyrimidine ring enhances the compound's ability to interact with biological targets, making it effective against a range of bacterial and fungal pathogens. For instance, specific studies have reported the synthesis of new derivatives that exhibited significant antibacterial activity against resistant strains .

3. Enzyme Inhibition

The compound has been explored as a potential inhibitor of various enzymes involved in metabolic pathways. For example, its derivatives have shown promise as inhibitors of dihydropyrimidine dehydrogenase, an enzyme implicated in the metabolism of certain chemotherapeutic agents. This inhibition can enhance the efficacy of drugs used in cancer therapy by increasing their bioavailability .

Agricultural Applications

1. Plant Growth Regulators

Research indicates that pyrimidine-based compounds can act as plant growth regulators. Acetamide derivatives have been tested for their ability to promote growth and yield in crops by influencing hormonal pathways within plants. Field trials have demonstrated improved growth rates and resistance to environmental stressors when treated with these compounds .

2. Pest Control

The compound's antimicrobial properties extend to its use in agricultural pest control. Studies have shown that certain acetamide derivatives can effectively repel or kill pests while being less harmful to beneficial insects compared to traditional pesticides. This dual action makes them attractive candidates for integrated pest management strategies .

Material Science Applications

1. Polymer Synthesis

Acetamide derivatives are being researched for their potential use in polymer chemistry. Their unique chemical structure allows them to serve as monomers or additives in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The iodine atom and oxo groups play crucial roles in its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Similar Compounds

N-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a bromine atom instead of iodine.

N-(5-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a chlorine atom instead of iodine.

N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a fluorine atom instead of iodine.

Uniqueness

N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens (bromine, chlorine, fluorine) can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)-, has shown promise in various therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic uses.

1. Synthesis of Acetamide Derivatives

The synthesis of Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)- typically involves multi-step reactions that incorporate iodinated pyrimidine derivatives. The compound's structure features a pyrimidine ring with dioxo and iodo substituents, which are crucial for its biological activity.

Key Steps in Synthesis:

- Formation of Pyrimidine Core: The initial step usually involves the condensation of urea derivatives with aldehydes or ketones to form the pyrimidine nucleus.

- Iodination: The introduction of iodine is performed using iodine monochloride or similar reagents under controlled conditions to ensure selective iodination.

- Acetylation: Finally, the acetamide group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of Acetamide derivatives. For instance, compounds with similar structural motifs have been tested against various cancer cell lines.

These results suggest that Acetamide derivatives can inhibit cancer cell proliferation effectively.

2.2 Antiviral Activity

Acetamide derivatives have also been explored for their antiviral properties. A study demonstrated that certain acetamides could inhibit HIV-1 transcription mediated by the Tat protein.

Mechanism of Action:

The proposed mechanism involves the inhibition of viral transcription factors, thereby reducing viral replication rates.

2.3 Antimicrobial Activity

The antimicrobial activity of Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)- has been assessed against various bacterial strains. Preliminary results indicate promising activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Case Studies and Research Findings

Several research studies have documented the biological activities of Acetamide derivatives:

Case Study 1: Anticancer Efficacy

A recent publication evaluated a series of acetamides for their anticancer properties against multiple cell lines. The study found that compounds similar to Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)- exhibited significant cytotoxicity and induced apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Antiviral Mechanism

Another study focused on the antiviral properties of acetamides against HIV. The findings revealed that certain derivatives could disrupt the interaction between HIV proteins and host cellular machinery, leading to decreased viral load in infected cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.